Ethyl 5-hydroxy-5-(trifluoromethyl)-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate
Overview
Description
The compound “Ethyl 5-hydroxy-5-(trifluoromethyl)-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate” is a nitrogen-containing heterocyclic compound . It belongs to the class of triazolo[4,3-a]pyrazine derivatives .
Synthesis Analysis
The synthesis of such compounds involves aromatic nucleophilic substitution and other techniques . The structures of these compounds are characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Molecular Structure Analysis
The molecular structure of this compound is complex, involving a triazolo[4,3-a]pyrimidine core . Triazole compounds contain two carbon and three nitrogen atoms and are capable of binding in the biological system with a variety of enzymes and receptors .Scientific Research Applications
1. Neuroprotection and Anti-neuroinflammatory Agents
- Summary of Application: Triazole-pyrimidine hybrids have been studied for their neuroprotective and anti-inflammatory activity on human microglia and neuronal cell models .
- Methods of Application: A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. Their neuroprotective and anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
- Results: The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties. They showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
2. Antibacterial Activity
- Summary of Application: Triazolo[4,3-a]pyrazine derivatives, which are structurally similar to your compound, have been synthesized and tested for their antibacterial activities .
- Methods of Application: The antibacterial activities of these newly synthesized compounds were tested using the microbroth dilution method .
- Results: The minimum inhibitory concentrations (MICs) against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) strains were obtained .
Future Directions
properties
IUPAC Name |
ethyl 5-hydroxy-5-(trifluoromethyl)-8H-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N4O3/c1-2-19-6(17)5-3-13-7-15-14-4-16(7)8(5,18)9(10,11)12/h3-4,18H,2H2,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYCHJBVUUHMAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=NN=CN2C1(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-hydroxy-5-(trifluoromethyl)-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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